The compound is identified by its CAS number 1036027-54-9 and has been studied for its pharmacological properties. It falls under the category of nitrogen-containing heterocycles, which are often involved in various biological processes and serve as key intermediates in organic synthesis.
The synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One notable approach involves the reaction of 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine with potassium tert-butoxide in N-methylpyrrolidinone. The process typically requires heating at elevated temperatures (around 80°C) for several hours to facilitate the reaction, followed by extraction with organic solvents like ethyl acetate.
A detailed synthesis protocol includes:
This method yields significant quantities of the compound, with reported yields around 59% under optimized conditions .
The molecular formula of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is C₉H₅F₃N₂, with a molecular weight of approximately 230.15 g/mol. The structure features a pyrrolo ring fused to a pyridine ring, with a trifluoromethyl group that enhances lipophilicity and alters electronic properties.
Key structural data:
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions, particularly those involving modifications at the 5-position. For instance, it can undergo reactions with R-substituted aldehydes under specific conditions (e.g., heating at 50°C) to yield derivatives with enhanced biological activity.
The compound has been shown to react effectively in reduction reactions when treated with triethylsilane and trifluoroacetic acid, yielding products that exhibit improved potency against fibroblast growth factor receptors .
The mechanism of action for compounds derived from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves inhibition of fibroblast growth factor receptor signaling pathways. This inhibition is crucial for regulating cellular processes such as proliferation, migration, and survival.
Studies have demonstrated that derivatives containing this scaffold can form hydrogen bonds with key residues in the receptor's active site, enhancing their binding affinity and specificity. For example, modifications at the 5-position have been linked to increased interactions within the hydrophobic pocket of fibroblast growth factor receptors, leading to significant biological effects .
The physical properties of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine include:
Chemical properties include its ability to participate in electrophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group, which influences reactivity patterns in synthetic applications.
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has garnered attention in medicinal chemistry for its role as a potent inhibitor of fibroblast growth factor receptors. Its derivatives have been explored for therapeutic applications in cancer treatment due to their ability to modulate tumor growth and metastasis by targeting these receptors.
Research indicates that compounds based on this scaffold can effectively inhibit various isoforms of fibroblast growth factor receptors with low nanomolar IC50 values, making them promising candidates for further development in oncology . Additionally, ongoing studies aim to optimize these compounds for better efficacy and selectivity against specific cancer types.
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core leverages intramolecular cyclization as a key catalytic approach. A high-yielding method involves heating 5-trifluoromethyl-3-[(trimethylsilyl)ethynyl]pyridin-2-amine with potassium tert-butylate in N-methylpyrrolidinone (NMP) at 90°C for 3 hours. This triggers a base-catalyzed cyclization, followed by acid quenching (aqueous NH₄Cl) and extraction to yield the core as a brown powder (97% purity). Alternative methods include Pd-catalyzed cross-coupling; for example, bis(tri-t-butylphosphine)palladium(0) facilitates carboxylation at the 2-position using potassium phosphate and acetic acid in dimethylacetamide at 140°C [1] [8].
Table 1: Catalytic Core Construction Methods
Starting Material | Catalyst/Base | Conditions | Yield | Application |
---|---|---|---|---|
5-Trifluoromethyl-3-[(TMS)ethynyl]pyridin-2-amine | KOtBu/NMP | 90°C, 3h | 97% | Core scaffold [1] |
5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine | Pd(tBu₃P)₂/AcOH | 140°C, 4h | 92% | 2-Carboxylic acid [8] |
Direct trifluoromethylation at the 5-position faces challenges due to electronic bias and competing side reactions. Two dominant strategies are employed:
The 5-CF₃ group significantly enhances metabolic stability and binding affinity in kinase inhibitors by forming hydrogen bonds with residues like G485 in FGFR1 [2].
The 5-trifluoromethyl group enables diverse derivatization while retaining the core’s bioactivity:
Table 2: Bioactivity of Key Derivatives
Compound | R Group | FGFR1 IC₅₀ (nM) | 4T1 Cell Proliferation Inhibition |
---|---|---|---|
4a | 3-Methoxyphenyl | 95 | 16% (10 µM) |
4h | 3,5-Dimethoxyphenyl | 7 | 57% (10 µM) |
Industrial production prioritizes cost-efficiency, safety, and step reduction:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0